molecular formula C17H11Br2FN2O2S B284590 2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B284590
M. Wt: 486.2 g/mol
InChI Key: BSHACWRORCPONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBTFA, and it is a thiazole derivative that has been synthesized using a straightforward method.

Mechanism of Action

The mechanism of action of DBTFA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. DBTFA has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and cell division. It also inhibits the activity of tubulin, which is a protein involved in the formation of the microtubules that make up the cytoskeleton of cells.
Biochemical and Physiological Effects:
DBTFA has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth and metastasis in animal models. Additionally, DBTFA has been found to reduce inflammation and pain in animal models of inflammation and pain.

Advantages and Limitations for Lab Experiments

DBTFA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a high yield and purity. It also exhibits potent anticancer activity, making it a valuable tool for studying cancer biology. However, DBTFA has some limitations as well. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on DBTFA. One direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer drugs. Another direction is to study its potential applications in other fields, such as antifungal and antibacterial therapy. Additionally, researchers could explore the use of DBTFA in combination with other anticancer drugs to enhance its effectiveness. Overall, DBTFA has significant potential for use in various scientific fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of DBTFA involves a one-pot reaction between 2,4-dibromophenol, 4-fluorophenylthiourea, and chloroacetyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain DBTFA as a white solid. The yield of this synthesis method is relatively high, and the purity of the product is excellent.

Scientific Research Applications

DBTFA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. DBTFA has also been studied for its antifungal and antibacterial properties, making it a promising candidate for the development of new antibiotics. Additionally, DBTFA has been shown to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for the treatment of pain and inflammation.

Properties

Molecular Formula

C17H11Br2FN2O2S

Molecular Weight

486.2 g/mol

IUPAC Name

2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C17H11Br2FN2O2S/c18-11-3-6-15(13(19)7-11)24-8-16(23)22-17-21-14(9-25-17)10-1-4-12(20)5-2-10/h1-7,9H,8H2,(H,21,22,23)

InChI Key

BSHACWRORCPONO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Br)Br)F

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Br)Br)F

Origin of Product

United States

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